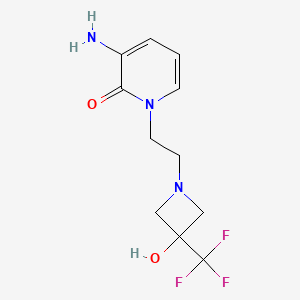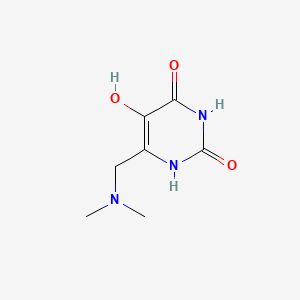
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylaminomethyl group and three hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol typically involves the reaction of a pyrimidine derivative with a dimethylaminomethylating agent. One common method is the Mannich reaction, where a pyrimidine derivative reacts with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the dimethylaminomethyl group.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyrimidine ketones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
科学的研究の応用
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains dimethylaminomethyl groups and is used as a catalyst in epoxy resin chemistry.
Dimethylamine: A simpler compound with similar functional groups, used in various industrial applications.
4-Dimethylaminopyridine: Another compound with a dimethylaminomethyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is unique due to the presence of three hydroxyl groups on the pyrimidine ring, which can participate in various chemical reactions and interactions
特性
| 13922-45-7 | |
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
6-[(dimethylamino)methyl]-5-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10(2)3-4-5(11)6(12)9-7(13)8-4/h11H,3H2,1-2H3,(H2,8,9,12,13) |
InChIキー |
VDRAPYOIEOAAAO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(C(=O)NC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


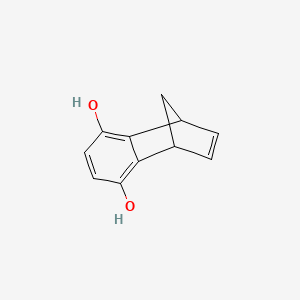
![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/no-structure.png)
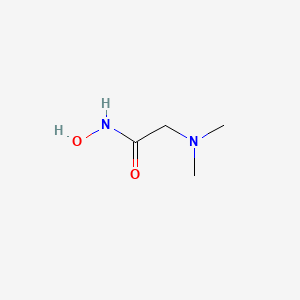
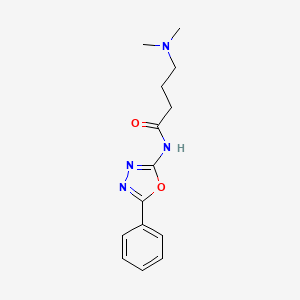
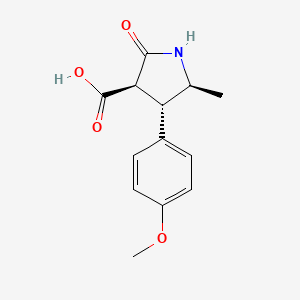

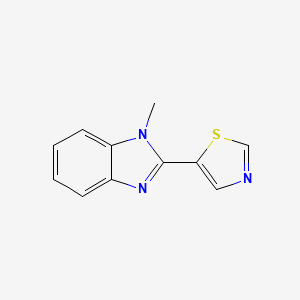
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
